Cas no 899734-66-8 (3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

3-Butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-butoxybenzamide group and a 3,4-dimethoxyphenyl moiety. This structure imparts potential bioactivity, particularly in pharmaceutical and agrochemical applications, due to the oxadiazole ring's known role as a pharmacophore. The presence of methoxy and butoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability. Its well-defined molecular architecture allows for precise interactions in target binding, making it a candidate for further research in drug discovery or crop protection. The compound's stability and synthetic reproducibility support its utility in experimental and industrial settings.
3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
899734-66-8 structure
Product name:3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:899734-66-8
MF:C21H23N3O5
Molecular Weight:397.424425363541
CID:5487239
PubChem ID:7655692

3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • F2767-0205
    • SCHEMBL17718635
    • AKOS024678889
    • 899734-66-8
    • 3-butoxy-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
    • VU0497284-1
    • 3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • インチ: 1S/C21H23N3O5/c1-4-5-11-28-16-8-6-7-14(12-16)19(25)22-21-24-23-20(29-21)15-9-10-17(26-2)18(13-15)27-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25)
    • InChIKey: URMQZINOPHJYOW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C(NC2=NN=C(C3C=CC(=C(C=3)OC)OC)O2)=O)C=1)CCCC

計算された属性

  • 精确分子量: 397.16377084g/mol
  • 同位素质量: 397.16377084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 29
  • 回転可能化学結合数: 9
  • 複雑さ: 509
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 95.7Ų

3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2767-0205-1mg
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2767-0205-5μmol
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2767-0205-10mg
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2767-0205-50mg
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2767-0205-2μmol
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2767-0205-5mg
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2767-0205-15mg
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2767-0205-20mg
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2767-0205-30mg
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2767-0205-10μmol
3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
899734-66-8 90%+
10μl
$69.0 2023-05-16

3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報

Compound CAS No. 899734-66-8: 3-Butoxy-N-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Ylbenzamide

The compound with CAS No. 899734-66-8, known as 3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide, is a highly specialized organic compound with a complex structure and diverse potential applications. This compound belongs to the class of benzamides, which are widely studied in pharmaceutical and material science research due to their unique chemical properties and bioactivity.

The molecular structure of 3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is characterized by a benzamide core with substituents that include a butoxy group and a 1,3,4-oxadiazole ring. The presence of the oxadiazole ring introduces significant electronic effects and enhances the compound's reactivity in various chemical reactions. Recent studies have highlighted the potential of such heterocyclic compounds in drug design, particularly in targeting specific biological pathways.

One of the most notable features of this compound is its dimethoxyphenyl group, which contributes to its stability and solubility properties. The dimethoxy substitution pattern is known to enhance the pharmacokinetic profile of molecules, making them more suitable for therapeutic applications. Researchers have explored the use of such substituted phenyl groups in developing novel anti-inflammatory and anticancer agents.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide through multi-component reactions and microwave-assisted synthesis. These methods not only improve yield but also reduce reaction times, making large-scale production more feasible. The compound has been tested in various biological assays, demonstrating promising activity against several enzyme targets.

In terms of applications, 1,3,4-Oxadiazole derivatives like this compound have shown potential in the development of agrochemicals and biocides due to their broad-spectrum activity against pests and pathogens. Additionally, their ability to act as ligands in metalloenzyme inhibition has opened new avenues in catalytic chemistry.

Recent studies have also focused on the environmental impact of such compounds. Researchers are investigating their biodegradation pathways to ensure that their use does not pose risks to ecosystems. Preliminary findings suggest that under certain conditions, dimethoxyphenyl derivatives can undergo rapid microbial degradation, reducing their persistence in the environment.

The integration of computational chemistry tools has further enhanced our understanding of 3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-Oxadiazol-2-Ylbenzamide's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These insights are being utilized to design more potent analogs with improved bioavailability and selectivity.

In conclusion, CAS No. 899734-66-8, or 3-butoxy-N-5-(3,4-dimethoxyphenyl)-1,3,4-Oxadiazol-2-Ylbenzamide, represents a cutting-edge molecule with significant potential across multiple fields. Its unique structure and versatile properties make it a valuable subject for ongoing research and development efforts.

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